molecular formula C11H12BrFO2 B1373549 Tert-butyl 2-bromo-5-fluorobenzoate CAS No. 1263281-14-6

Tert-butyl 2-bromo-5-fluorobenzoate

Cat. No.: B1373549
CAS No.: 1263281-14-6
M. Wt: 275.11 g/mol
InChI Key: YTPNUWRXGPLOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-bromo-5-fluorobenzoate: is an organic compound with the molecular formula C11H12BrFO2 . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

Tert-butyl 2-bromo-5-fluorobenzoate is a chemical compound that has been identified as an intermediate of enzalutamide . Enzalutamide is an androgen-receptor antagonist, which means it blocks androgens from binding to the androgen receptor . Therefore, the primary target of this compound is likely the androgen receptor.

Mode of Action

The mode of action of this compound involves its interaction with the androgen receptor. As an intermediate of enzalutamide, it is likely that this compound contributes to the prevention of nuclear translocation and co-activator recruitment of the ligand-receptor complex . This effectively blocks the action of androgens, which are hormones that play a key role in male biological features.

Biochemical Pathways

Given its role as an intermediate in the synthesis of enzalutamide, it may be involved in the androgen receptor signaling pathway . The downstream effects of this could include a decrease in the expression of genes regulated by androgens, which could potentially slow the growth of androgen-dependent tumors.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role as an intermediate of enzalutamide. By blocking the action of androgens, it could potentially inhibit the growth of androgen-dependent cells . This could have significant implications in the treatment of diseases like prostate cancer, which is often androgen-dependent.

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-bromo-5-fluorobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of more complex molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the introduction of bromine and fluorine atoms into organic compounds. The compound is known to participate in nucleophilic substitution reactions, where it acts as an electrophile, reacting with nucleophiles such as amines and thiols. These interactions are crucial for the formation of carbon-bromine and carbon-fluorine bonds, which are important in the development of pharmaceuticals and agrochemicals .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling proteins, leading to changes in cellular responses. For instance, it may inhibit or activate specific kinases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules. The bromine and fluorine atoms in the compound can form stable bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. For example, the compound may inhibit the activity of enzymes involved in DNA replication or repair, thereby affecting cell proliferation and survival. Additionally, this compound can induce conformational changes in proteins, altering their activity and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to light, heat, or moisture. Over time, the degradation products can accumulate and potentially affect the compound’s activity. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell cycle progression, apoptosis, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is important to carefully monitor and adjust the dosage to minimize toxicity while achieving the desired biochemical effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, potentially causing damage or altering their function. The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich areas. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of this compound is crucial for its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-5-fluorobenzoate typically involves the esterification of 2-bromo-5-fluorobenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-bromo-5-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of alcohols or amines.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Tert-butyl 2-bromo-5-fluorobenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the development of drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Tert-butyl 4-bromo-2-fluorobenzoate
  • Tert-butyl 2-bromo-5-(trifluoromethyl)benzoate
  • Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate

Comparison: Tert-butyl 2-bromo-5-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl 2-bromo-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPNUWRXGPLOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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